

Uprosertib sensitivity testing across cancer cell lines

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Compound Focus: Uprosertib

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Uprosertib Profile and Key Sensitivities

Uprosertib (GSK2141795) is a potent, selective pan-AKT inhibitor with half-maximal inhibitory concentration (IC50) values of **180 nM for Akt1**, **328 nM for Akt2**, and **38 nM for Akt3** [1]. The table below summarizes key findings on its sensitivity from recent studies.

| Cancer Type | Cell Line / Model | Key Finding / Sensitivity | Experimental Context / Combined Agent |
|-------------------------|----------------------------------|--|--|
| Colorectal Cancer (CRC) | HCT116, LS174T | Induced dose-dependent cytotoxicity and apoptosis [2]. | Monotherapy in vitro. |
| Colorectal Cancer (CRC) | Patient-derived primary cultures | Demonstrated promising synergy with Everolimus (mTOR inhibitor) [3]. | Combination therapy at clinically relevant concentrations. |
| Colorectal Cancer (CRC) | RKO, SW48, HT29, Caco-2 | Overcame cetuximab resistance by inhibiting the PI3K/AKT pathway (in studies using Uprosertib as a tool compound) [4]. | Used to investigate resistance mechanisms. |

| Cancer Type | Cell Line / Model | Key Finding / Sensitivity | Experimental Context / Combined Agent |
|----------------|-------------------|--|--|
| Breast Cancer | MCF-7, T47D | Not directly tested, but NF1 loss (linked to resistance) activates PI3K/AKT pathway, suggesting potential sensitivity [5]. | Preclinical models of CDK4/6 inhibitor resistance. |
| Gastric Cancer | MKN45 xenograft | Significantly inhibited tumor growth in vivo (27% inhibition at 10 mg/kg/day) [1]. | Monotherapy in vivo. |

Detailed Experimental Protocols

Here are the methodologies used in key studies to evaluate **Uprosertib**'s effects.

Cytotoxicity and Apoptosis Assay (Colorectal Cancer Cells)

This protocol is used to determine the direct cell-killing effect of **Uprosertib** [2].

- **Cell Lines:** HCT116 and LS174T human colon cancer cells.
- **Procedure:**
 - Cells are plated in 96-well plates at a density of 4×10^4 cells per well.
 - After 24 hours, the media is replaced with fresh media containing **Uprosertib** (typically in a range from **1 μM to 15 μM**) or a vehicle control (DMSO).
 - The test media is replenished every 24 hours to maintain consistent drug and nutrient levels.
 - After **72 hours** of treatment, cell biomass is measured using the **Sulforhodamine B (SRB) assay** to quantify cytotoxicity.
- **Apoptosis Measurement:** In parallel, apoptosis (programmed cell death) is quantified using the **Caspase-Glo 3/7 assay** after 24 or 48 hours of treatment with **Uprosertib** (5 or 10 μM). Increased luminescence indicates caspase activation, a hallmark of apoptosis.

Synergy Testing in Patient-Derived Cultures (Colorectal Cancer)

This approach uses more clinically relevant models to test drug combinations [3].

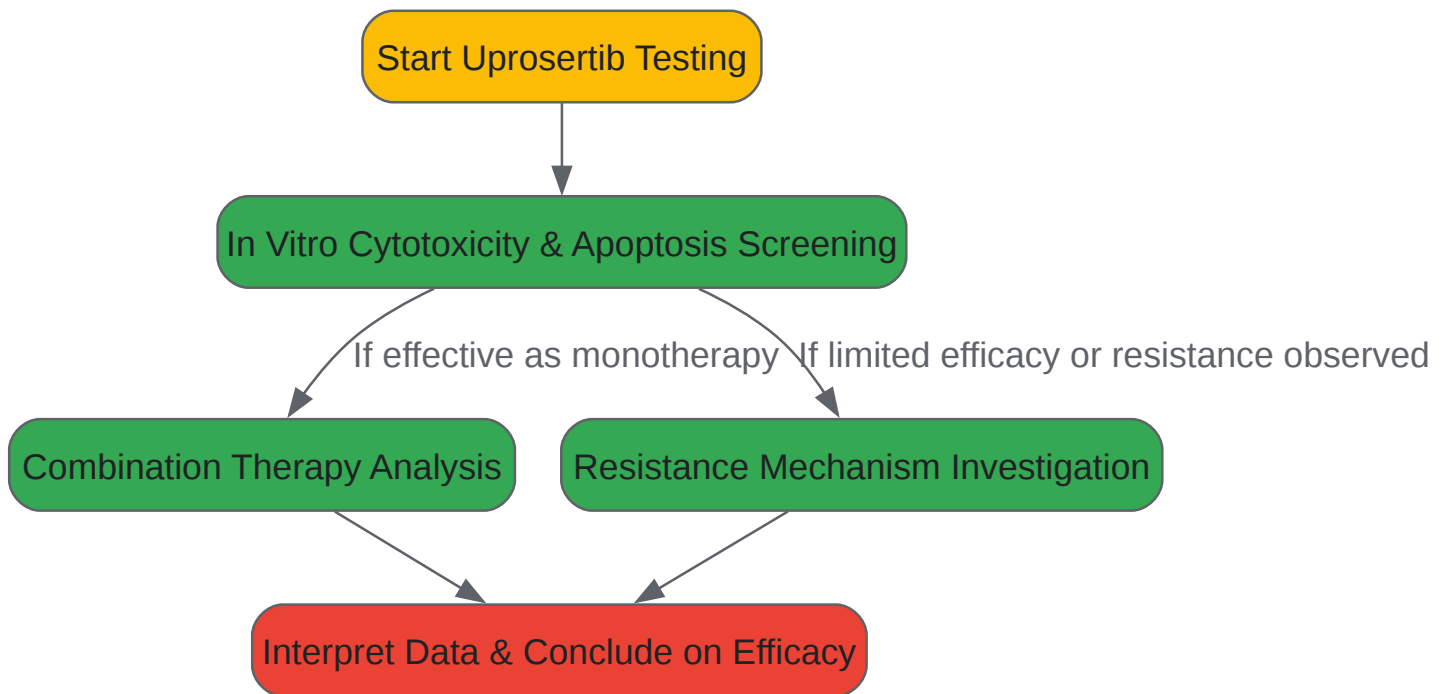
- **Model:** Patient-derived primary CRC cultures with diverse genomic profiles.
- **Screening:** A high-throughput screening (HTS) pipeline of over 4,000 compounds.
- **Combination Treatment:** Cultures are treated with the combination of **Uprosertib (AKT inhibitor) and Everolimus (mTOR inhibitor)**.
- **Analysis:** The synergistic effect is evaluated by comparing the therapeutic window and efficacy of the combination versus each agent alone, confirming the synergy across different patient-derived cultures.

Overcoming Therapeutic Resistance (Colorectal Cancer)

This protocol uses **Uprosertib** as a tool to investigate mechanisms of resistance to other targeted therapies [4].

- **Objective:** To test if inhibiting AKT can overcome resistance to the EGFR inhibitor Cetuximab.
- **Procedure:**
 - CRC cell lines (e.g., RKO) with known resistance to cetuximab are used.
 - Cells are treated with **Uprosertib (e.g., 10 μ M)**, Cetuximab, or a combination.
 - Cell proliferation and apoptosis are assessed.
 - Western blotting is performed to analyze the expression and phosphorylation of key proteins in the PI3K/AKT pathway (e.g., p-AKT, AKT) to confirm pathway inhibition.

The following diagram illustrates the logical workflow for testing **Uprosertib's** efficacy, from single-agent screening to investigating resistance, as described in these protocols.



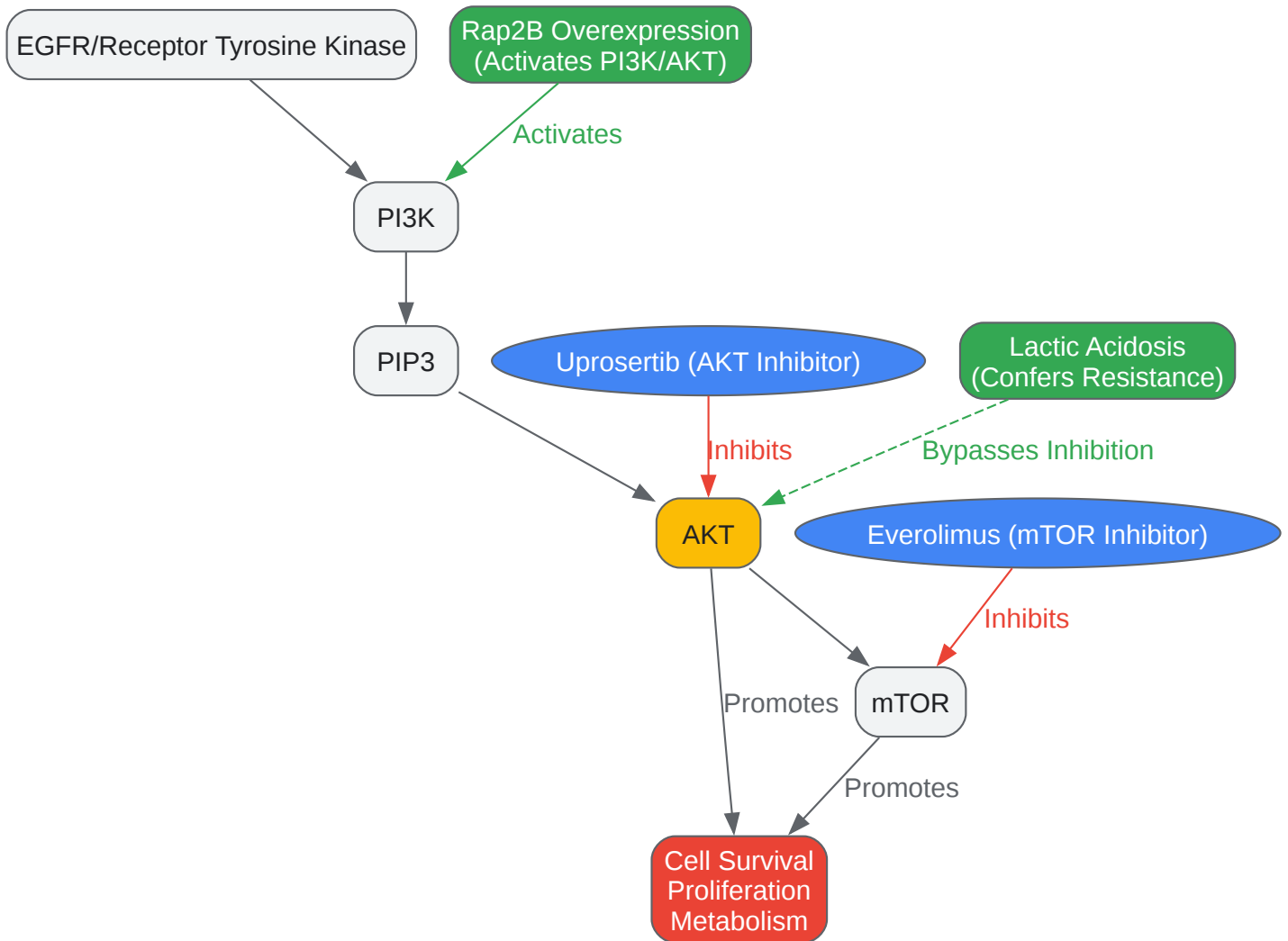
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Signaling Pathways and Resistance Mechanisms

Understanding the pathways **Uprosertib** targets is key to interpreting sensitivity data.

Core Mechanism of Action

Uprosertib directly inhibits AKT (Protein Kinase B), a central node in the **PI3K/AKT/mTOR signaling pathway** [4]. This pathway is crucial for cell survival, proliferation, and metabolism, and is frequently hyperactive in cancers. The diagram below shows the pathway and **Uprosertib**'s role.



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Key Factors Influencing Sensitivity and Resistance

- **Predictive Factors for Sensitivity:** Cancers with activating alterations in the PI3K/AKT pathway upstream (e.g., PIK3CA mutations) are likely more sensitive to AKT inhibition [6].
- **Mechanisms of Resistance:**

- **Metabolic Adaptation:** The tumor microenvironment can induce resistance. **Lactic acidosis** (high lactate and acidity) allows cancer cells to switch their metabolism, using lactate as an alternative fuel to bypass **Uprosertib**-induced glucose deprivation. This resistance can be reversed by inhibiting lactate transport or oxidative phosphorylation [2].
- **Upstream Activation:** Overexpression of **Rap2B**, a small GTPase, activates the PI3K/AKT pathway and can confer resistance to other targeted therapies like Cetuximab, which may be overcome by adding **Uprosertib** [4].
- **Pathway Cross-Talk and Redundancy:** Dysregulation of other pathways, such as the RAS/MAPK pathway (e.g., via **NF1 loss**), can also contribute to resistance to therapies like CDK4/6 inhibitors and is associated with activation of both MAPK and PI3K/AKT signaling. This suggests a potential role for AKT inhibition in these settings [5].

Research Implications

The data indicates that **Uprosertib**'s efficacy is highly context-dependent. Future research should focus on:

- **Combination Therapies:** Its synergy with mTOR inhibitors suggests that rational combinations are a promising strategy to enhance efficacy and overcome resistance [3].
- **Biomarker Development:** Identifying robust biomarkers (e.g., genetic alterations in the PI3K/AKT pathway, tumor lactate levels, or Rap2B expression) is crucial for predicting which patients and cancer types will respond best to **Uprosertib** [2] [4].
- **Microenvironment Considerations:** Accounting for tumor metabolism and microenvironmental conditions, such as lactate levels, should be integrated into preclinical testing models for a more accurate prediction of clinical response [2].

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